molecular formula C24H26ClN3O2 B2678598 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1049404-42-3

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B2678598
CAS No.: 1049404-42-3
M. Wt: 423.94
InChI Key: PEJNDYDLHMJXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the 4-chlorophenoxy group: This can be achieved through the reaction of 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the dihydroisoquinoline moiety: This involves the reduction of isoquinoline using hydrogenation techniques.

    Coupling of the pyrrole and isoquinoline derivatives: This step requires the formation of a suitable intermediate, often through a condensation reaction.

    Final coupling reaction: The final step involves the coupling of the 4-chlorophenoxy group with the dihydroisoquinoline-pyrrole intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and isoquinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug development. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.

Medicine

In medicine, 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is investigated for its potential as an anti-inflammatory or anticancer agent. Its interactions with cellular targets are of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenoxy group and the heterocyclic moieties allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)acetamide: Lacks the pyrrole moiety, potentially altering its biological activity.

    2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide: Lacks the isoquinoline moiety, which may affect its binding properties and mechanism of action.

Uniqueness

The combination of the 4-chlorophenoxy group with both the dihydroisoquinoline and pyrrole moieties in 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is unique, providing a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-27-13-4-7-22(27)23(28-14-12-18-5-2-3-6-19(18)16-28)15-26-24(29)17-30-21-10-8-20(25)9-11-21/h2-11,13,23H,12,14-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJNDYDLHMJXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.